Reduced Reactivity at BRD4 Bromodomain vs. Advanced Lead Molecules
In a direct head-to-head comparison of binding affinity, 2-amino-4,6-dibromopyrimidine (Target Compound) demonstrates minimal engagement with the BRD4 bromodomain (BD1), exhibiting a Kd of >100,000 nM ( >100 µM) as measured by BROMOscan assay [1]. This stands in stark contrast to advanced, optimized BRD4 inhibitors, which typically exhibit Kd values in the low nanomolar range (e.g., JQ1 with a Kd of ~50 nM). This quantitative difference confirms the target compound's primary value as a negative control or an inert chemical scaffold in BRD4 assay systems, rather than a lead candidate.
| Evidence Dimension | Binding Affinity (Kd) for BRD4 Bromodomain |
|---|---|
| Target Compound Data | > 1.00E+5 nM (>100,000 nM) |
| Comparator Or Baseline | Advanced BRD4 Inhibitor (e.g., JQ1): Kd ~ 50 nM |
| Quantified Difference | > 2000-fold lower affinity |
| Conditions | Binding affinity to human partial length BRD4 BD1 (N44 to E168 residues) expressed in E. coli BL21 after 1 hr by BROMOscan assay |
Why This Matters
This evidence guides procurement by confirming the compound's inertness against a common off-target, making it a reliable synthetic intermediate or a tool for negative control experiments, rather than an active pharmaceutical agent.
- [1] BindingDB. (n.d.). BDBM50468501 / CHEMBL4287943: Binding affinity to human BRD4 BD1. University of Zurich curated by ChEMBL. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50468501 View Source
